2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-6-1-3-7(4-2-6)18-9(11(14,15)16)8(5-17-18)10(13)19/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFCXJQJOAJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371504 | |
| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-19-6 | |
| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thionyl Chloride-Mediated Acyl Chloride Formation
The most widely reported method involves converting 2-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Procedure :
-
Reaction Setup : The carboxylic acid (1 eq) is suspended in anhydrous dichloromethane (DCM) or toluene under inert conditions.
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Thionyl Chloride Addition : SOCl₂ (2–3 eq) is added dropwise at 0°C to mitigate exothermic side reactions.
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Reflux : The mixture is heated to reflux (40–60°C) for 2–4 hours, monitored by TLC or IR spectroscopy for carboxylic acid consumption.
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Workup : Excess SOCl₂ and solvent are removed under reduced pressure. The crude product is purified via distillation (b.p. 120°C at 0.3 mmHg) or recrystallization from hexane.
Key Data :
Mechanistic Insight :
SOCl₂ acts as both a solvent and reagent, generating HCl and SO₂ as byproducts. Pyridine or dimethylformamide (DMF) may catalyze the reaction by scavenging HCl, though their use is optional.
Alternative Chlorinating Agents
While SOCl₂ is predominant, oxalyl chloride [(COCl)₂] and phosphorus pentachloride (PCl₅) are viable alternatives. These reagents offer milder conditions but are less cost-effective for industrial-scale synthesis.
Oxalyl Chloride Protocol :
-
Reaction : The carboxylic acid is stirred with oxalyl chloride (1.5 eq) and a catalytic amount of DMF in DCM at 25°C for 12 hours.
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Isolation : Solvent removal yields the acyl chloride with minimal purification required.
Comparison of Chlorinating Agents :
| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂ | 40–60 | 2–4 | 70–85 |
| (COCl)₂ | 25 | 12 | 65–75 |
| PCl₅ | 80–100 | 1–2 | 60–70 |
Precursor Synthesis: 2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carboxylic Acid
The carboxylic acid precursor is synthesized via cyclocondensation and functionalization:
Cyclocondensation of Hydrazine and β-Ketoester
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Step 1 : 4-Chlorophenylhydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux to form the pyrazole ring.
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Step 2 : Hydrolysis of the ester group using NaOH (2M) yields the carboxylic acid.
Reaction Conditions :
Industrial-Scale Optimization
Solvent Selection
Polar aprotic solvents (e.g., DCM, toluene) enhance reaction rates by stabilizing intermediates. Non-polar solvents like hexane improve purity during isolation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications in Downstream Synthesis
The acyl chloride is pivotal in forming amides and esters. For example, coupling with 3-amino-4-(4-chlorophenyl)thiophene yields N-[3-(4-chlorophenyl)-2-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide, a potent fungicide.
Amidation Protocol :
Chemical Reactions Analysis
Amidation Reactions
The carbonyl chloride group undergoes nucleophilic substitution with amines to form amides, a cornerstone reaction for generating pharmacologically active derivatives.
Example Reaction:
Reaction with substituted aromatic amines (e.g., 2,4-difluoroaniline) in the presence of triethylamine (Et₃N) yields 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Source ):
| Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|
| Et₃N, dry DMF, 80°C, 4 hr | Pyrazole-4-carboxamide derivatives | 45–83% | Antifungal agents |
Key Findings:
- Electronic Effects : Electron-withdrawing groups on the amine enhance reaction rates (Source ).
- Base Selection : Organic bases (e.g., Et₃N) outperform inorganic bases (e.g., K₂CO₃) in suppressing side reactions .
Hydrolysis to Carboxylic Acid
Controlled hydrolysis converts the acyl chloride to the corresponding carboxylic acid, a precursor for further functionalization.
Reaction Pathway:
| Conditions | Product | Physicochemical Properties |
|---|---|---|
| Aqueous NaOH, RT, 2 hr | 2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | m.p. 136–137°C, light yellow solid |
Applications :
Esterification with Alcohols
Reactivity with alcohols is limited due to the compound’s moisture sensitivity but proceeds under anhydrous conditions.
Example Reaction:
Reaction with methanol in pyridine yields the methyl ester:
| Conditions | Challenges |
|---|---|
| Anhydrous CH₃OH, 0°C, 1 hr | Competing hydrolysis requires strict moisture control |
Cyclization and Heterocycle Formation
The pyrazole core participates in cycloaddition reactions, though the carbonyl chloride group typically acts as a directing or leaving group.
Case Study :
Reaction with hydrazines in DMF forms fused pyrazolo[1,5-a]pyrimidines (Source ):
| Reagents | Product | Yield |
|---|---|---|
| Hydrazine hydrate, DMF, 100°C | 3-(3-Aryl-1H-pyrazol-5-yl)chromones | 55–67% |
Mechanistic Insight :
Scientific Research Applications
Medicinal Chemistry
2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride is primarily utilized in the synthesis of bioactive compounds. Its structure allows for the modification of pharmacophores, contributing to the development of new drugs.
Case Studies in Drug Development
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, modifications at the pyrazole ring have led to compounds that inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Drugs : The compound has been explored for its potential as an anti-inflammatory agent, with studies showing that certain derivatives can effectively reduce inflammation in animal models.
Agrochemicals
In the field of agrochemicals, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability and efficacy of agrochemical formulations.
Application Examples
- Herbicides : Compounds derived from this chlorinated pyrazole have shown efficacy against a variety of weeds, making them valuable in agricultural practices.
- Insecticides : The compound's ability to disrupt specific biological pathways in pests has led to its use in developing new insecticides that target resistant species.
Material Science
The unique chemical structure of this compound also finds applications in material science, particularly in the development of polymers and coatings.
Material Applications
- Polymer Synthesis : The compound can be used as a building block for synthesizing polymers with tailored properties for specific applications, such as improved thermal stability or chemical resistance.
- Coatings : Its incorporation into coating formulations enhances durability and resistance to environmental degradation.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Significant biological activity |
| Agrochemicals | Herbicides, insecticides | Enhanced efficacy and bioavailability |
| Material Science | Polymer synthesis, coatings | Improved stability and resistance |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other pyrazole-based and halogenated aromatic derivatives. Below is a detailed analysis:
Structural Analogues with Chlorophenyl and Trifluoromethyl Groups
- 4-Chloro-2-{[(3-Chlorophenyl)Amino]Carbonyl}Phenyl Alkyl Carbamates (4a–i): These compounds, described by Ferriz et al. , share a chlorophenyl group but differ in their substitution patterns. Unlike the target compound, they feature carbamate linkages and lack the pyrazole core. Their lipophilicity (log k values determined via HPLC) ranges from 2.1 to 3.8, suggesting lower polarity compared to 2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride, which likely exhibits higher hydrophobicity due to the trifluoromethyl group .
Taranabant (CAS 701977-09-5) :
A structurally complex anti-obesity drug containing a 4-chlorophenyl group and a trifluoromethylpyridinyl moiety. While it shares the trifluoromethyl motif, its amide-based backbone and macrocyclic structure contrast sharply with the pyrazole-carbonyl chloride framework of the target compound. Taranabant’s pharmacological activity highlights the importance of trifluoromethyl groups in enhancing metabolic stability and binding affinity .
Pyrazole Derivatives with Varied Substituents
- 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde: This pyrazole derivative () features a sulfanyl (-S-) bridge and a formyl group instead of a carbonyl chloride. Such structural differences influence reactivity in nucleophilic substitution reactions .
- 1-((2-(2,4-Dichlorophenyl)Tetrahydro-5-(2,2,2-Trifluoro...: A pesticide intermediate (truncated in ) with a dichlorophenyl group and trifluoromethyl substitution.
Reactivity and Functional Group Comparisons
The carbonyl chloride group in this compound distinguishes it from carbamates (e.g., compounds 4a–i) and amides (e.g., Taranabant). Acyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile synthesis of amides or esters. In contrast, carbamates and amides are less reactive, favoring stability in biological systems .
Lipophilicity and Physicochemical Properties
While direct data for the target compound are unavailable, analogous compounds provide insights:
The trifluoromethyl group in the target compound likely enhances lipophilicity and metabolic resistance, similar to trends observed in Taranabant .
Research Implications and Industrial Relevance
The compound’s unique combination of halogenation and reactive acyl chloride positions it as a versatile building block for synthesizing trifluoromethylpyrazole-based agrochemicals or pharmaceuticals. Its structural analogs, such as pesticidal dichlorophenyl derivatives and anti-obesity agents , underscore the commercial and scientific value of optimizing halogen and fluorinated substituents.
Biological Activity
2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride, with the CAS number 175137-19-6, is a synthetic compound belonging to the pyrazole class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antifungal, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₁₁H₅Cl₂F₃N₂O
- Molecular Weight : 309.07 g/mol
- Boiling Point : 120 °C (0.3 mmHg)
- Melting Point : 52–53 °C
Antifungal Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antifungal properties. A study evaluated several pyrazole derivatives against pathogenic fungi, revealing that some compounds demonstrated strong activity against strains such as Candida albicans and Aspergillus niger. The compound's structure suggests that the presence of the chlorophenyl and trifluoromethyl groups enhances its antifungal efficacy .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a recent investigation into various pyrazole compounds revealed that those with similar structural features to this compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.01 µM to 49.85 µM, indicating potent growth inhibitory effects .
Anti-inflammatory Activity
In addition to its antifungal and anticancer properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. One study reported that certain pyrazole compounds demonstrated comparable anti-inflammatory effects to standard medications like diclofenac sodium, with IC50 values indicating effective inhibition of inflammation pathways .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups like trifluoromethyl and halogens (e.g., chlorine) enhances the lipophilicity and reactivity of these compounds, leading to improved interaction with biological targets such as enzymes and receptors involved in disease processes .
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving substituted pyrazole precursors. A common approach involves chlorination of the corresponding carboxylic acid derivative using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, intermediates like 2-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be treated with SOCl₂ in dichloromethane at reflux (40–50°C) for 4–6 hours . Optimization may include:
- Catalyst selection : Lewis acids like AlCl₃ can enhance reactivity in electrophilic substitution steps.
- Solvent choice : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates.
- Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
Key analytical techniques include:
- ¹H/¹³C NMR : Look for characteristic peaks:
- Aryl protons (4-chlorophenyl): δ 7.4–7.6 ppm (doublet, J = 8.5 Hz).
- Trifluoromethyl group: δ -62 ppm (¹⁹F NMR).
- FT-IR : Carbonyl stretch (C=O) at ~1740 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
- Mass spectrometry (HRMS) : Exact mass calculated for C₁₁H₅Cl₂F₃N₂O: 318.98 g/mol (M+H⁺) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can map electron density distributions. The carbonyl chloride’s electrophilicity is influenced by:
- Electron-withdrawing effects : The trifluoromethyl and 4-chlorophenyl groups polarize the pyrazole ring, increasing the electrophilicity of the carbonyl carbon.
- Solvent effects : Dielectric constants of solvents (e.g., DCM vs. THF) modulate reaction rates. MD simulations show higher reactivity in low-polarity solvents due to reduced stabilization of the transition state .
Q. What crystallographic challenges arise during single-crystal X-ray diffraction analysis of this compound?
- Twinned crystals : The compound’s planar structure and halogen substituents often lead to twinning. Use SHELXD/SHELXL for data integration and refinement, applying twin laws (e.g., HKLF5 format) .
- Disorder modeling : The trifluoromethyl group may exhibit rotational disorder. Restraints on thermal parameters (ISOR/DFIX in SHELXL) improve refinement stability .
Q. How do competing reaction pathways affect the synthesis of derivatives (e.g., amides, esters) from this acyl chloride?
Competing pathways include:
- Hydrolysis : Minimize by using dry solvents and inert atmospheres.
- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (80°C) and extended reaction times (24–48 hrs).
- Byproduct formation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting material or hydrolyzed carboxylic acid .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carbonyl chloride derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from:
- Purity variations : Validate compound purity via HPLC (>98%) and elemental analysis.
- Assay conditions : Standardize buffer pH (e.g., phosphate buffer, pH 7.4) and temperature (25°C vs. 37°C) .
- Metabolite interference : Use LC-MS to identify degradation products in biological matrices .
Methodological Considerations
Q. How can researchers design a scalable purification protocol for gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
